Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of an aminophenyl group and a phenylpropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride typically involves the esterification of 3-(4-aminophenyl)-2-phenylpropanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method enhances the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminophenyl group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the aminophenyl group to an aniline derivative.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of aniline derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride involves its interaction with specific molecular targets in biological systems. The aminophenyl group can form hydrogen bonds and other interactions with proteins, enzymes, and receptors, modulating their activity. The phenylpropanoate moiety may also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Methyl 3-(4-nitrophenyl)-2-phenylpropanoate: Similar structure but with a nitro group instead of an amino group.
Ethyl 3-(4-aminophenyl)-2-phenylpropanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 3-(4-aminophenyl)-2-(4-methylphenyl)propanoate: Similar structure but with a methyl-substituted phenyl group.
Uniqueness: Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride is unique due to the presence of both an aminophenyl group and a phenylpropanoate moiety, which confer distinct chemical reactivity and biological activity. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Properties
IUPAC Name |
methyl 3-(4-aminophenyl)-2-phenylpropanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2.ClH/c1-19-16(18)15(13-5-3-2-4-6-13)11-12-7-9-14(17)10-8-12;/h2-10,15H,11,17H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKVVZGPVQHQRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)N)C2=CC=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.